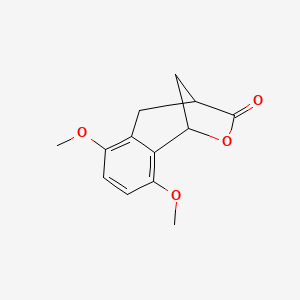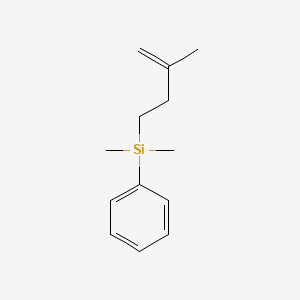![molecular formula C10H12O4 B14408956 (1S)-7,7-Dimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxylic acid CAS No. 82480-28-2](/img/structure/B14408956.png)
(1S)-7,7-Dimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S)-7,7-Dimethyl-2,3-dioxobicyclo[221]heptane-1-carboxylic acid is a bicyclic compound with a unique structure that includes a carboxylic acid group and two ketone groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-7,7-Dimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as dimethylcyclopentadiene and maleic anhydride.
Diels-Alder Reaction: The initial step involves a Diels-Alder reaction between dimethylcyclopentadiene and maleic anhydride to form a bicyclic intermediate.
Oxidation: The intermediate is then subjected to oxidation using reagents like potassium permanganate or chromium trioxide to introduce the ketone groups.
Hydrolysis: The final step involves hydrolysis of the anhydride group to yield the carboxylic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
(1S)-7,7-Dimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alcohols (for esterification), amines (for amidation).
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of esters or amides.
科学研究应用
(1S)-7,7-Dimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (1S)-7,7-Dimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxylic acid involves its interaction with specific molecular targets. The compound’s ketone and carboxylic acid groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biochemical pathways and result in various biological effects.
相似化合物的比较
Similar Compounds
Diethyl malonate: A diester of malonic acid, used in similar synthetic applications.
2-Phenylethanol: An aromatic compound with a hydroxyl group, used in fragrances and as a building block in organic synthesis.
4-Hydroxybenzaldehyde: An aromatic aldehyde with a hydroxyl group, used in the synthesis of pharmaceuticals and dyes.
Uniqueness
(1S)-7,7-Dimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxylic acid is unique due to its bicyclic structure and the presence of both ketone and carboxylic acid functional groups. This combination of features allows it to participate in a wide range of chemical reactions and makes it a versatile compound in synthetic chemistry.
属性
CAS 编号 |
82480-28-2 |
|---|---|
分子式 |
C10H12O4 |
分子量 |
196.20 g/mol |
IUPAC 名称 |
(1S)-7,7-dimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxylic acid |
InChI |
InChI=1S/C10H12O4/c1-9(2)5-3-4-10(9,8(13)14)7(12)6(5)11/h5H,3-4H2,1-2H3,(H,13,14)/t5?,10-/m0/s1 |
InChI 键 |
IUDWGHRBQRGLDJ-MDNDIQLQSA-N |
手性 SMILES |
CC1(C2CC[C@]1(C(=O)C2=O)C(=O)O)C |
规范 SMILES |
CC1(C2CCC1(C(=O)C2=O)C(=O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5'-Deoxy-5'-[di(prop-2-en-1-yl)amino]adenosine](/img/structure/B14408874.png)
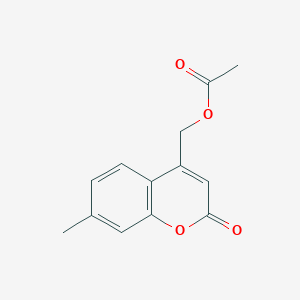
![2-Chloro-N-[(5-phenylpyridin-2-yl)carbamoyl]benzamide](/img/structure/B14408883.png)
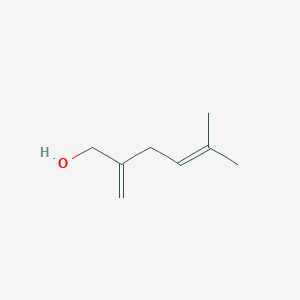
![1,1'-[Oxybis(methyleneselanyl)]bis(4-ethoxybenzene)](/img/structure/B14408890.png)
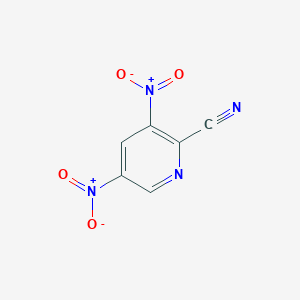
![(E)-1-[4-(Heptyloxy)phenyl]-N-[4-(hexyloxy)phenyl]methanimine](/img/structure/B14408893.png)
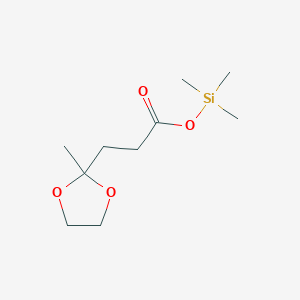
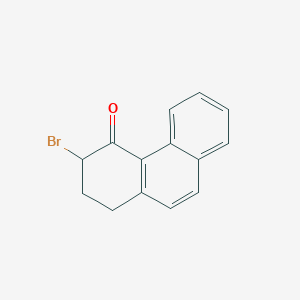
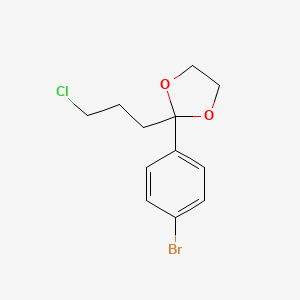
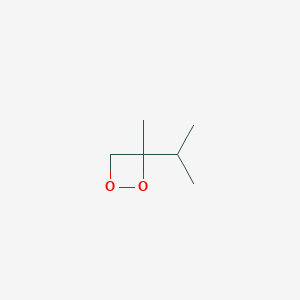
![1-[tert-Butyl(dimethyl)silyl]-4-(iodomethyl)azetidin-2-one](/img/structure/B14408945.png)
